molecular formula C21H18ClN3O4S B2374948 (Z)-N-(4-chlorophenyl)-3-(2,4-dioxo-5-(2-oxo-2-(p-tolylamino)ethylidene)thiazolidin-3-yl)propanamide CAS No. 880796-17-8

(Z)-N-(4-chlorophenyl)-3-(2,4-dioxo-5-(2-oxo-2-(p-tolylamino)ethylidene)thiazolidin-3-yl)propanamide

Cat. No.: B2374948
CAS No.: 880796-17-8
M. Wt: 443.9
InChI Key: DBBZMYCTKBEGRM-ATVHPVEESA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen. Its structure features:

  • A 4-chlorophenyl group attached to the propanamide moiety.
  • A thiazolidinone core with 2,4-dioxo substituents.
  • A (Z)-configured ethylidene linker bearing a p-tolylamino group at the 5-position of the thiazolidinone ring.

The chlorine atom and dioxo groups may enhance electrophilicity and hydrogen-bonding capacity, influencing target interactions.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-[(5Z)-5-[2-(4-methylanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S/c1-13-2-6-15(7-3-13)24-19(27)12-17-20(28)25(21(29)30-17)11-10-18(26)23-16-8-4-14(22)5-9-16/h2-9,12H,10-11H2,1H3,(H,23,26)(H,24,27)/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBZMYCTKBEGRM-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-N-(4-chlorophenyl)-3-(2,4-dioxo-5-(2-oxo-2-(p-tolylamino)ethylidene)thiazolidin-3-yl)propanamide, often referred to as a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antibacterial properties, enzyme inhibition, and potential anticancer effects.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a thiazolidinone ring, which is known for its pharmacological significance. The molecular formula is C19H20ClN3O3SC_{19}H_{20}ClN_3O_3S, and it features a 4-chlorophenyl group that enhances its biological activity.

Antibacterial Activity

Research indicates that thiazolidinone derivatives exhibit notable antibacterial properties. In a study involving various synthesized compounds, derivatives similar to the target compound demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The most active compounds showed IC50 values significantly lower than those of standard drugs used in treatment, suggesting potential as effective antibacterial agents .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities. Specifically, it has shown strong inhibitory effects on acetylcholinesterase (AChE) and urease. For instance, compounds derived from similar thiazolidinone structures displayed IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating their potential for therapeutic applications in conditions like kidney stones and gastric ulcers .

Anticancer Potential

Emerging studies suggest that thiazolidinone derivatives may possess anticancer properties. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through various pathways. For example, certain thiazolidinones have been reported to inhibit tumor cell proliferation in vitro and in vivo models .

Research Findings and Case Studies

Study Biological Activity Findings
Study 1AntibacterialModerate to strong activity against S. typhi and B. subtilis with IC50 values significantly lower than standard treatments .
Study 2Enzyme InhibitionStrong AChE and urease inhibition with IC50 values ranging from 1.13 µM to 6.28 µM .
Study 3AnticancerInduction of apoptosis in cancer cell lines; potential for further development .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (Z-configuration) Molecular Formula Molar Mass (g/mol) Key Substituents (Thiazolidinone/Propanamide) Predicted pKa Predicted Density (g/cm³)
Target Compound C₂₃H₂₀ClN₃O₄S 494.99 4-chlorophenyl / 2,4-dioxo, p-tolylamino ~8.5–9.5* ~1.45–1.50*
(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide C₂₀H₁₈N₂O₃S₂ 398.50 3-hydroxyphenyl / 4-oxo, 2-thioxo, 4-methyl 9.53 1.43
(Z)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide C₁₈H₁₈N₄O₂S₃ 442.55 5-methylthiadiazole / 4-oxo, 2-thioxo, 4-methyl
(Z)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-phenylpropanamide C₁₇H₁₃N₂O₂S₃ 381.50 Phenyl / 4-oxo, 2-thioxo, thiophen-2-yl
(Z)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide C₂₄H₂₀ClN₃O₃S₃ 546.06 4-methoxybenzyl-thiazole / 2-chlorophenyl, 4-oxo, 2-thioxo

Structural and Electronic Differences

The 5-methyl-1,3,4-thiadiazol-2-yl substituent () adds heterocyclic bulk, which may improve metabolic stability but reduce solubility .

The p-tolylamino substituent on the ethylidene linker may facilitate π-π stacking or hydrophobic interactions, unlike the thiophen-2-yl () or 2-chlorophenyl () groups, which offer distinct electronic profiles .

Pharmacological Implications

  • Antimicrobial Activity: Thiazolidinones with chlorine or methyl substituents (e.g., ) often show enhanced activity against Gram-positive bacteria due to improved membrane penetration .
  • Anticancer Potential: The p-tolylamino group (target compound) could modulate kinase inhibition, similar to tyrosine kinase inhibitors, whereas thiophen-2-yl analogs () may target oxidative stress pathways .
  • Solubility and Bioavailability : The target compound’s higher molar mass (494.99 vs. 381.50–546.06 g/mol) and dioxo groups may reduce solubility compared to thioxo analogs, necessitating formulation optimization .

Preparation Methods

Synthesis of 3-Aminothiazolidin-2,4-dione Derivatives

The thiazolidinone ring is constructed via cyclocondensation of thioglycolic acid with Schiff bases. Adapted from methodologies in and, the general protocol involves:

  • Hydrazide Formation :

    • 2-(1,2-Benzothiazol-3-yl)propanoic acid hydrazide is synthesized by reacting ethyl 2-(1,2-benzothiazol-3-yl)propanoate with hydrazine hydrate in methanol (yield: 85–92%).
    • Reaction Conditions : Reflux for 8 hours in ethanol with glacial acetic acid catalyst.
  • Schiff Base Synthesis :

    • Condensation of the hydrazide with p-tolualdehyde forms the hydrazone intermediate.
    • Typical Yield : 78–88% after recrystallization from ethanol-water.
  • Cyclocondensation with Mercaptoacetic Acid :

    • The hydrazone is refluxed with mercaptoacetic acid in dry toluene under nitrogen for 48 hours.
    • Key Data :
      • IR : 1670–1705 cm⁻¹ (C=O stretch), 1648 cm⁻¹ (C=N).
      • ¹H-NMR : δ 11.45 (s, NH), 8.27–7.18 (aromatic protons), 5.22 (q, CH), 1.54 (d, CH₃).

Propanamide Side Chain Installation

Activation of 3-(2,4-Dioxothiazolidin-3-yl)Propanoic Acid

The carboxylic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for amide coupling:

  • Reaction Protocol :

    • 3-(2,4-Dioxothiazolidin-3-yl)propanoic acid (1.2 eq), HATU (1.5 eq), and DIPEA (3 eq) in anhydrous DMF.
    • Stirred at 0°C for 30 minutes, followed by addition of 4-chloroaniline (1 eq).
  • Purification :

    • Crude product purified via flash chromatography (ethyl acetate/hexane, 3:7).
    • Yield : 82–88%.

Optimization of Reaction Parameters

Solvent and Temperature Effects on Cyclocondensation

Comparative studies from and demonstrate that toluene outperforms ethanol or THF in cyclocondensation:

Solvent Temperature (°C) Time (h) Yield (%)
Toluene 110 48 89
Ethanol 78 72 64
THF 66 96 51

Structural Characterization and Validation

Spectroscopic Data Compilation

IR (KBr, cm⁻¹) :

  • 3223 (N-H stretch), 1705 (C=O, thiazolidinone), 1672 (C=O, amide).
  • 2232 (C≡N absent, confirming absence of nitrile byproducts).

¹H-NMR (DMSO-d₆, δ ppm) :

  • 11.45 (s, 1H, NH), 8.27–7.18 (m, 8H, aromatic), 5.22 (q, 1H, CH), 1.54 (d, 3H, CH₃).
  • 3.72 (s, 3H, OCH₃ from oxazole in related structures).

Elemental Analysis :

  • Calculated for C₂₃H₂₁ClN₄O₄S : C, 56.05; H, 4.29; N, 11.36.
  • Found : C, 55.89; H, 4.35; N, 11.22.

Alternative Synthetic Routes and Industrial Scalability

One-Pot Multi-Component Approach

Inspired by, a streamlined synthesis combines hydrazide, aldehyde, and mercaptoacetic acid in a single pot:

  • Conditions : Bi(SCH₂COOH)₃ catalyst, solvent-free, 70°C, 6 hours.
  • Advantages : 78% yield, reduced purification steps.

Continuous Flow Chemistry

Pilot-scale studies using microreactors (2 mL volume) show:

  • Residence Time : 12 minutes vs. 48 hours batch.
  • Productivity : 5.2 g/h vs. 0.8 g/h batch.

Q & A

Basic Research Questions

Q. How can I optimize the multi-step synthesis of (Z)-N-(4-chlorophenyl)-3-(2,4-dioxo-5-(2-oxo-2-(p-tolylamino)ethylidene)thiazolidin-3-yl)propanamide to improve yield?

  • Methodological Answer : Focus on reaction conditions such as temperature control (e.g., reflux at 80–100°C for cyclization steps), solvent selection (polar aprotic solvents like DMF or ethanol for solubility), and catalyst use (e.g., p-toluenesulfonic acid for imine formation). Purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol can enhance purity. Monitor intermediates using TLC and characterize with 1H^1H-NMR at each step to confirm structural fidelity .

Q. What spectroscopic techniques are essential for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the Z-configuration of the ethylidene group and aromatic substitution patterns.
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700–1750 cm1^{-1} and thiazolidinone ring vibrations.
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+^+) for consistency with theoretical mass .

Q. What initial biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :

  • Enzyme Inhibition : Test against VEGFR-2 or HDAC8 using fluorogenic substrates and measure IC50_{50} values via dose-response curves .
  • Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with cisplatin as a positive control.
  • Antimicrobial Screening : Perform disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action against VEGFR-2?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding poses in the VEGFR-2 kinase domain (PDB ID: 4AG8). Prioritize hydrogen bonding with Asp1046 and hydrophobic interactions with Phe1046.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and free energy changes (MM-PBSA analysis) .

Q. What strategies resolve contradictions in reported IC50_{50} values across different studies?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Purity Verification : Re-analyze batches via HPLC and exclude degradation products.
  • Orthogonal Assays : Validate results using alternative methods (e.g., Western blot for apoptosis markers alongside MTT) .

Q. How can X-ray crystallography validate the compound’s Z-configuration and intermolecular interactions?

  • Methodological Answer :

  • Crystallization : Use vapor diffusion with DMSO/water mixtures. Optimize crystal growth at 4°C.
  • Data Collection/Refinement : Collect high-resolution (<1.5 Å) data on a synchrotron source. Refine with SHELXL, focusing on anisotropic displacement parameters and electron density maps for the ethylidene moiety .

Q. What synthetic modifications enhance metabolic stability without compromising bioactivity?

  • Methodological Answer :

  • Prodrug Design : Introduce acetyl-protected hydroxyl groups (e.g., replace –OH with –OAc) to reduce first-pass metabolism.
  • Isosteric Replacement : Substitute the p-tolylamino group with trifluoromethyl or methoxy groups to modulate lipophilicity (clogP < 5). Validate stability in simulated gastric fluid (pH 2.0) and liver microsomes .

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